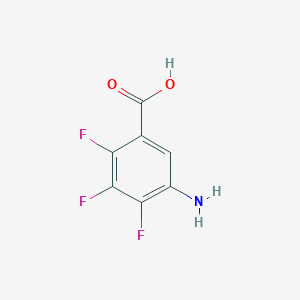

5-Amino-2,3,4-trifluorobenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-amino-2,3,4-trifluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO2/c8-4-2(7(12)13)1-3(11)5(9)6(4)10/h1H,11H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXBTXBZKLHORRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1N)F)F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 5 Amino 2,3,4 Trifluorobenzoic Acid

Established Strategies for the Preparation of 5-Amino-2,3,4-trifluorobenzoic Acid

The primary synthetic routes to this compound rely on the functionalization of commercially available trifluorinated precursors. These methods can be broadly categorized into multi-step syntheses from trifluorobenzoic acids and halogen exchange reactions.

Multi-Step Synthesis from 2,3,4-Trifluorobenzoic Acid Precursors

A common and well-documented approach begins with 2,3,4-trifluorobenzoic acid, proceeding through nitration and subsequent reduction.

The synthesis of this compound is effectively achieved through a two-step process involving the nitration of a suitable precursor followed by the selective reduction of the resulting nitro group. A key starting material for this pathway is 2,3,4-trifluorobenzoic acid.

The nitration of 2,3,4-trifluorobenzoic acid yields 2,3,4-trifluoro-5-nitrobenzoic acid. This reaction is typically carried out using a mixture of fuming nitric acid and concentrated sulfuric acid at controlled temperatures, generally between 5 to 30°C. One method involves the dropwise addition of fuming nitric acid to a cooled solution of 2,3,4-trifluorobenzoic acid in concentrated sulfuric acid. An alternative approach utilizes a mixture of sulfuric acid and potassium nitrate.

Following the successful nitration, the intermediate 2,3,4-trifluoro-5-nitrobenzoic acid is then subjected to a reduction step to convert the nitro group to an amine. A common method for this transformation is catalytic hydrogenation. For instance, the nitro compound can be reduced using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst in a solvent such as ethanol. rsc.org This selective reduction yields the desired this compound.

Table 1: Synthesis of this compound via Nitration and Reduction

| Step | Reactants | Reagents and Conditions | Product |

| 1. Nitration | 2,3,4-Trifluorobenzoic acid | Fuming nitric acid, concentrated sulfuric acid, 5-30°C | 2,3,4-Trifluoro-5-nitrobenzoic acid |

| 2. Reduction | 2,3,4-Trifluoro-5-nitrobenzoic acid | H₂, Pd/C, Ethanol, Room temperature | This compound |

Aromatic amines, such as derivatives of aminobenzoic acids, can undergo diazotization, a reaction with nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid), to form diazonium salts. organic-chemistry.orgmasterorganicchemistry.com These diazonium salts are versatile intermediates that can be converted to a variety of functional groups. organic-chemistry.orgmasterorganicchemistry.com

While not a primary route to this compound itself, this chemistry is relevant for the further modification of aminotrifluorobenzoic acids. For example, an aminotrifluorobenzoic acid could theoretically be diazotized and then subjected to a Sandmeyer reaction to introduce a different halogen (chloro, bromo, or cyano group) or a hydroxyl group. masterorganicchemistry.comscirp.org The introduction of an amino group via a diazonium salt is less common. The stability of aryl diazonium ions at low temperatures (0-10°C) in aqueous solutions allows for their use as intermediates in various nucleophilic substitution reactions. libretexts.org However, the direct conversion to an amine is not a standard transformation.

It is important to note that the diazonium salts of some aminobenzoic acids can be sensitive to nucleophilic attack by water, leading to the formation of hydroxybenzoic acids as byproducts. scirp.orgscirp.org

Halogen Exchange and Substitution Reactions in Related Compounds

The synthesis of fluorinated aromatic compounds can sometimes be achieved through halogen exchange reactions, where a halogen atom (typically chlorine or bromine) is replaced by fluorine. This is often accomplished using a fluoride (B91410) salt, such as potassium fluoride, sometimes in the presence of a phase-transfer catalyst. However, these reactions can be sluggish and may require high temperatures. vapourtec.com

In the context of preparing this compound, a more relevant approach involves nucleophilic aromatic substitution (SNAr) where a fluorine atom on a highly electron-deficient aromatic ring is displaced by a nucleophile. The reactivity order for leaving groups in SNAr reactions is typically F > Cl > Br > I. masterorganicchemistry.com For an SNAr reaction to occur, the aromatic ring must be activated by strong electron-withdrawing groups, such as nitro groups, positioned ortho or para to the leaving group. masterorganicchemistry.com

For instance, it has been noted that in 2,3,4-trifluoro-5-nitrobenzoic acid, the fluorine at the 4-position can be substituted by an amino group upon reaction with concentrated ammonium (B1175870) hydroxide (B78521). rsc.org This reaction proceeds because the nitro group strongly activates the para position for nucleophilic attack. This strategy offers an alternative pathway to introduce an amino group onto the trifluorinated benzoic acid scaffold.

Regioselective Synthesis Considerations in Polyfluorinated Systems

The regioselectivity of the nitration of 2,3,4-trifluorobenzoic acid is a critical aspect of the synthesis of the 5-amino derivative. The directing effects of the substituents on the aromatic ring, namely the three fluorine atoms and the carboxylic acid group, determine the position of the incoming nitro group.

Fluorine, despite being highly electronegative and a σ-electron withdrawing group, can also act as a π-donor through its lone pairs. csbsju.edu This π-donation directs electrophiles to the ortho and para positions. However, the strong inductive effect of fluorine deactivates the ring towards electrophilic aromatic substitution compared to benzene (B151609). csbsju.eduyoutube.com In many cases, the para-directing effect of fluorine is dominant. csbsju.edu

The carboxylic acid group is a deactivating and meta-directing group. Therefore, in the nitration of 2,3,4-trifluorobenzoic acid, there is a competition between the directing effects of the fluorine atoms and the carboxylic acid group. The observed product, 2,3,4-trifluoro-5-nitrobenzoic acid, indicates that the substitution occurs at the position that is para to the fluorine at C-2 and meta to the carboxylic acid group. This outcome suggests a dominant directing effect of the fluorine atoms, particularly the one at the 2-position, in this polyfluorinated system. The electron-withdrawing nature of all substituents deactivates the ring, making the reaction conditions for nitration relatively harsh.

Development of Green Chemistry Approaches and Process Intensification for Synthesis

The traditional methods for synthesizing this compound often involve the use of hazardous reagents, such as fuming nitric and concentrated sulfuric acids, and can generate significant waste streams. rsc.org In line with the principles of green chemistry, there is a growing interest in developing more environmentally benign and efficient synthetic routes.

For the nitration step, the use of alternative nitrating agents and reaction conditions is being explored. Continuous flow chemistry offers significant advantages for nitration reactions, which are often highly exothermic. vapourtec.combeilstein-journals.orgresearchgate.net Flow reactors provide superior heat and mass transfer, allowing for precise temperature control and minimizing the risk of runaway reactions. vapourtec.comresearchgate.net This technology can also enable the use of less concentrated acids and reduce reaction times, leading to a safer and more efficient process. vapourtec.com Furthermore, the recycling of waste acids from the nitration process is a key strategy for improving the economic and environmental viability of the synthesis. rsc.org

In the reduction of the nitro group, traditional methods often employ stoichiometric reducing agents like iron powder, which can generate large amounts of iron sludge. rsc.org Catalytic hydrogenation, as mentioned earlier, is a greener alternative. Further improvements are being sought through the development of more active and selective catalysts that can operate under milder conditions. rsc.orgrsc.org This includes the use of novel catalysts and catalytic systems, such as gold nanoflowers, which have been shown to be effective for the reduction of other nitroaromatic compounds. nih.gov The use of non-toxic reducing agents and environmentally friendly solvents are also key areas of research in making the reduction step more sustainable. rsc.org

Process intensification, which aims to develop smaller, safer, and more energy-efficient processes, is highly relevant to the synthesis of this compound. The adoption of continuous flow reactors for both the nitration and reduction steps is a prime example of process intensification, leading to improved safety, higher yields, and reduced waste. vapourtec.comresearchgate.netrsc.org

Comparative Analysis of Analogous Synthetic Routes for Positional Isomers

The synthesis of positional isomers of aminotrifluorobenzoic acids often employs different strategies and starting materials, reflecting the influence of the substituent positions on the reactivity of the aromatic ring. A comparative analysis of these routes highlights the synthetic challenges and strategic considerations for accessing these structurally related compounds.

For instance, the synthesis of 2-Amino-3-fluorobenzoic acid can be achieved from 7-fluoroisatin. orgsyn.org In this multi-step process, the isatin (B1672199) is subjected to oxidative cleavage using hydrogen peroxide in a basic solution, followed by acidification to yield the desired aminobenzoic acid with a high yield of 84-96%. orgsyn.org This contrasts with the proposed synthesis of the 5-amino isomer, which starts from a trifluorinated benzoic acid.

The synthesis of 4-Amino-2,3,5,6-tetrafluorobenzoic acid , a more highly fluorinated analogue, can be accomplished through a Hofmann rearrangement of 2-carboxy-3,4,5,6-tetrafluorobenzamide. nih.gov This reaction, conducted in the presence of potassium hydroxide and bromine, results in a high yield of 94%. nih.gov Another approach involves the direct amination of pentafluorobenzoic acid, though this can lead to a mixture of products.

A different strategy is employed for the synthesis of 3-Chloro-2,4,5-trifluorobenzoic acid , which is prepared by the chlorination of 3-amino-2,4,5-trifluorobenzoic acid. This highlights that in some cases, the amino group is present in the precursor and is subsequently replaced or modified.

The following table provides a comparative overview of the synthetic routes for various positional isomers of aminofluorobenzoic acids, detailing the starting materials, key reagents, and reported yields.

| Compound | Starting Material | Key Reagents/Reaction Type | Reported Yield | Reference |

|---|---|---|---|---|

| This compound | 2,3,4-Trifluorobenzoic acid | 1. HNO₃, H₂SO₄ (Nitration) 2. H₂, Pd/C (Reduction) | Not explicitly reported | Plausible Route |

| 2-Amino-3-fluorobenzoic acid | 7-Fluoroisatin | H₂O₂, NaOH (Oxidative cleavage) | 84-96% | orgsyn.org |

| 4-Amino-2,3,5,6-tetrafluorobenzoic acid | 2-Carboxy-3,4,5,6-tetrafluorobenzamide | KOH, Br₂ (Hofmann rearrangement) | 94% | nih.gov |

| 2-Amino-5-fluorobenzoic acid | 4-Fluoroaniline | 1. Chloral hydrate, Hydroxylamine hydrochloride 2. H₂SO₄ (Cyclization) 3. H₂O₂ (Oxidation) | Not explicitly reported in a single value | google.com |

| 4-Chloro-2,3,5-trifluorobenzoic acid | Methyl 2,3,4,5-tetrafluorobenzoate | Multi-step synthesis | Not explicitly reported | researchgate.net |

Chemical Reactivity and Functional Group Transformations

Reactivity of the Carboxylic Acid Moiety of 5-Amino-2,3,4-trifluorobenzoic Acid

The carboxylic acid group is a primary site for synthetic modification, allowing for the formation of esters and amides, which are crucial intermediates in the synthesis of more complex molecules.

Esterification of this compound can be achieved through several standard methods. Direct Fischer esterification, involving heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common approach. However, given the presence of the basic amino group, which would be protonated under these conditions, protection of the amine or the use of alternative methods may be preferable for certain applications.

A versatile method for synthesizing esters from amino-substituted benzoic acids involves a two-step process. First, the corresponding nitro-substituted benzoic acid is converted to its ester. For instance, p-nitrobenzoyl chloride can be reacted with an alcohol to form the p-nitro benzoate (B1203000) ester. google.com This nitro ester can then be reduced to the corresponding amino ester using methods like catalytic hydrogenation with a palladium catalyst. google.com This strategy avoids potential side reactions associated with the free amino group during esterification.

These ester derivatives are valuable synthetic intermediates. For example, esters of p-aminobenzoic acid have been investigated for their use as local anesthetics. google.com The specific properties of the resulting esters, such as their therapeutic efficacy and toxicity, are influenced by the nature of the alcohol component. google.com

Table 1: Representative Esterification Strategies

| Method | Reactants | Conditions | Product |

|---|---|---|---|

| Fischer Esterification | This compound, Alcohol | Acid catalyst, Heat | 5-Amino-2,3,4-trifluorobenzoate ester |

The formation of amides from this compound is a key transformation for introducing new functionalities. Direct amidation can be accomplished by heating the carboxylic acid with an amine, often with azeotropic removal of water. nih.gov However, this method requires high temperatures.

More sophisticated methods for the amidation of unprotected amino acids have been developed, utilizing Lewis acid catalysts such as those based on boron or titanium. nih.gov For example, tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, has been shown to be an effective catalyst for the direct amidation of α-amino acids. nih.govresearchgate.net Another effective system employs dichloro(methyl)(3,3,3-trifluoropropyl)silane (MTFPSCl₂) in the presence of imidazole, which activates the carboxy group while also protecting the α-amino group. researchgate.netorganic-chemistry.org This method has been successfully applied to a wide range of amino acids and amines, yielding amides in good to high yields with minimal racemization. researchgate.netorganic-chemistry.org

For more reactive systems or when milder conditions are required, the carboxylic acid is often first converted to a more reactive acyl chloride. This is typically achieved by treating this compound with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 5-amino-2,3,4-trifluorobenzoyl chloride can then readily react with a primary or secondary amine at lower temperatures to form the corresponding amide with high efficiency.

Table 2: Common Amidation and Acyl Chloride Formation Reactions

| Reaction | Reagents | Key Features |

|---|---|---|

| Direct Amidation | Amine, Lewis Acid Catalyst (e.g., B(OCH₂CF₃)₃) | Catalytic, suitable for unprotected amino acids. nih.govresearchgate.net |

| Silane-Mediated Amidation | Amine, MTFPSCl₂, Imidazole | Activates carboxyl and protects amino group. researchgate.netorganic-chemistry.org |

Reactions of the Aromatic Ring System and Amino Group

The reactivity of the aromatic ring is governed by the interplay of the activating amino group and the deactivating fluorine and carboxylic acid substituents.

Nucleophilic aromatic substitution (SₙAr) is a characteristic reaction of electron-deficient aromatic rings containing a good leaving group. nih.gov In this compound, the fluorine atoms can act as leaving groups. The reaction is facilitated by electron-withdrawing groups that stabilize the negatively charged Meisenheimer intermediate. nih.govyoutube.com

The fluorine atom is generally the best leaving group among the halogens in SₙAr reactions because the highly polarized C-F bond enhances the electrophilicity of the carbon atom, facilitating the initial nucleophilic attack, which is the rate-determining step. youtube.com The regioselectivity of SₙAr reactions on polyfluorinated aromatic compounds is influenced by the position of the activating and deactivating groups. In pentafluorobiphenyl, for example, nucleophilic substitution occurs preferentially at the fluorine atom that is para to the phenyl group. nih.gov

For this compound, the carboxylic acid group (a deactivating group) and the three fluorine atoms make the ring electron-deficient and thus susceptible to nucleophilic attack. The amino group, being strongly activating, will direct nucleophilic attack to the positions ortho and para to it. However, in SₙAr, the leaving group is typically at the site of attack. Therefore, a nucleophile is most likely to replace the fluorine atom at the C4 position, which is para to the amino group, or the fluorine at the C2 position, which is ortho to the amino group. The outcome will depend on the specific nucleophile and reaction conditions.

Electrophilic aromatic substitution involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. youtube.com The directing effects of the existing substituents determine the position of the incoming electrophile. The carboxylic acid group is a deactivating and meta-directing group. doubtnut.comyoutube.com Conversely, the amino group is a powerful activating, ortho, para-directing group. Halogens like fluorine are deactivating due to their inductive electron withdrawal but are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance. youtube.com

In this compound, the only available position for substitution is C6. The directing effects of the substituents on this position are as follows:

Amino group (at C5): Ortho-directing to C6.

Carboxylic acid group (at C1): Meta-directing to C5, not C6.

Fluorine atoms (at C2, C3, C4): The C2-F is para to C5, C3-F is meta to C6, and C4-F is ortho to C6.

The powerful activating and ortho-directing effect of the amino group is expected to dominate, strongly favoring electrophilic substitution at the C6 position.

Cross-Coupling Reactions Involving Halo-Derivatives of Trifluorobenzoic Acids

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, respectively. nih.govyoutube.comorganic-chemistry.org These reactions typically involve the coupling of an organometallic reagent with an organic halide or pseudohalide. youtube.com

To utilize this compound in such reactions, it would first need to be converted into a suitable halo-derivative. This could be achieved in two main ways:

Conversion of the Amino Group: The amino group can be transformed into a halide (e.g., Br, Cl, I) via the Sandmeyer reaction. This involves diazotization of the amino group with nitrous acid (from NaNO₂ and a strong acid) followed by treatment with a copper(I) halide. The resulting 5-halo-2,3,4-trifluorobenzoic acid could then be used in cross-coupling reactions.

Halogenation of the Aromatic Ring: As discussed in section 3.2.2, electrophilic halogenation would likely occur at the C6 position. The resulting 6-halo-5-amino-2,3,4-trifluorobenzoic acid would also be a suitable substrate for cross-coupling.

Once the halo-derivative is prepared, it can participate in various cross-coupling reactions. For example, a Suzuki-Miyaura reaction with a boronic acid would introduce a new aryl or alkyl group at the position of the halogen. nih.govmdpi.com A Buchwald-Hartwig amination could be used to couple a primary or secondary amine, forming a diamino-trifluorobenzoic acid derivative. organic-chemistry.org These reactions offer a versatile platform for the synthesis of a wide array of complex fluorinated aromatic compounds. nih.gov

Table 3: Potential Cross-Coupling Strategies

| Reaction | Substrate | Coupling Partner | Catalyst System | Product |

|---|---|---|---|---|

| Suzuki-Miyaura | 5-Bromo-2,3,4-trifluorobenzoic acid | Arylboronic acid | Pd catalyst, Base | 5-Aryl-2,3,4-trifluorobenzoic acid |

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of biaryl compounds through the palladium-catalyzed reaction of an organoboron species with an organic halide or triflate. While direct Suzuki-Miyaura coupling of this compound itself is not extensively documented, the reactivity of analogous compounds provides significant insight into potential protocols.

The presence of the amino group can complicate the reaction, potentially deactivating the palladium catalyst. Therefore, protection of the amino group, for instance as a Boc-carbamate, is often a necessary first step. The trifluorinated aromatic ring is highly electron-deficient, which can influence the oxidative addition step of the catalytic cycle.

Drawing parallels from the coupling of similar substrates, such as aminophenylboronic acids and polyhalogenated aromatics, a typical protocol would likely involve a palladium(0) catalyst, such as Pd(PPh₃)₄ or a combination of a palladium(II) precursor like Pd(OAc)₂ with a suitable phosphine (B1218219) ligand. The choice of ligand is critical; bulky, electron-rich phosphine ligands like SPhos or XPhos have proven effective in coupling reactions involving sterically hindered or electronically challenging substrates. A base, typically an inorganic carbonate such as K₂CO₃ or Cs₂CO₃, is essential for the transmetalation step. The reaction is commonly carried out in a mixture of an organic solvent, like toluene (B28343) or dioxane, and water at elevated temperatures.

A general representation of a potential Suzuki-Miyaura coupling of a derivative of this compound is presented below:

Table 1: Postulated Suzuki-Miyaura Coupling of a this compound Derivative

| Reactant 1 (Derivative) | Reactant 2 (Boronic Acid) | Catalyst/Ligand | Base | Solvent | Product |

| Protected 5-Amino-2,3,4-trifluorobenzoyl derivative (e.g., halide) | Arylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/Water | Substituted biaryl |

It is important to note that the regioselectivity of the coupling would depend on the specific derivative used, for instance, if the carboxylic acid is converted to a leaving group or if one of the C-F bonds is activated for coupling.

Decarboxylative Coupling Strategies

Decarboxylative coupling reactions offer an alternative and increasingly popular method for forming new carbon-carbon bonds, utilizing carboxylic acids as readily available and stable starting materials. In this approach, the carboxylic acid group is extruded as carbon dioxide.

For polyfluorinated benzoic acids, palladium-catalyzed decarboxylative cross-coupling with aryl halides has been shown to be an effective method for the synthesis of polyfluorobiaryls. These reactions often proceed via a Pd(II) species promoting the decarboxylation. A plausible catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by reaction with the polyfluorobenzoate salt, decarboxylation, and finally, reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

In the context of this compound, the amino group adds another layer of complexity. The reaction conditions would need to be carefully optimized to favor the desired decarboxylative coupling over potential side reactions involving the amino group. The use of a suitable palladium catalyst and ligand combination is crucial. Research on related heteroaromatic carboxylic acids suggests that palladium monometallic systems can tolerate such functional groups.

Table 2: Conceptual Decarboxylative Coupling of this compound

| Reactant 1 | Reactant 2 (Aryl Halide) | Catalyst | Ligand | Solvent | Product |

| This compound (or its salt) | Aryl bromide or chloride | Pd(OAc)₂ | PCy₃ or other bulky phosphine | Diglyme (B29089) | 5-Amino-2,3,4-trifluoro-1,1'-biphenyl derivative |

The choice of solvent can be critical, with high-boiling polar aprotic solvents like diglyme often proving effective in facilitating these transformations.

Stability Considerations and Reaction Conditions for this compound

The stability of this compound under various reaction conditions is a key factor in its successful application in synthesis. The trifluorinated benzene (B151609) ring is generally stable; however, the presence of both the amino and carboxylic acid groups introduces potential sensitivities.

The amino group can act as a base and may require protection, particularly in reactions employing strong bases or electrophilic reagents. The carboxylic acid group can undergo typical reactions such as esterification and amidation. Under strongly acidic or basic conditions at high temperatures, decarboxylation can occur.

In the context of palladium-catalyzed cross-coupling reactions, the compound's stability is paramount. The reaction conditions, including the choice of base, temperature, and reaction time, must be carefully controlled to prevent decomposition or unwanted side reactions. For instance, excessively high temperatures could lead to thermal decarboxylation, while a very strong base might lead to deprotonation at multiple sites or other undesired transformations. The compatibility of the amino group with the catalytic system is a primary concern, and as mentioned, protection may be necessary to ensure the efficiency and selectivity of the desired coupling reaction. The inherent acidity of the carboxylic acid must also be considered, as it can react with the basic components of the reaction mixture.

Derivatives and Analogs: Synthesis and Characterization

Synthesis of Substituted 5-Amino-2,3,4-trifluorobenzoic Acid Derivatives

The synthesis of derivatives from amino-trifluorobenzoic acids often involves the strategic manipulation of the amino and carboxylic acid functional groups. While specific literature detailing the derivatization of this compound is specialized, synthetic routes can be inferred from related tetra-substituted benzoic acids. A common strategy involves the selective substitution of a fluorine atom on a polyfluorinated ring with an amine.

For instance, a method for synthesizing a related compound, 4-chloro-2,3,5-trifluorobenzoic acid, starts from methyl 2,3,4,5-tetrafluorobenzoate. mdpi.comresearchgate.net This process involves the nucleophilic substitution of the fluorine atom at the 4-position with tert-butylamine, followed by subsequent chemical transformations. mdpi.com A similar approach could be envisioned for synthesizing amino-trifluorobenzoic acid derivatives, where the amino group is introduced via nucleophilic aromatic substitution and then serves as a handle for further derivatization, such as N-acylation or N-alkylation, to yield a diverse range of substituted products.

Functionalization Strategies at the Amino and Carboxylic Acid Positions

The two primary reactive sites on this compound—the amino group and the carboxylic acid group—offer distinct pathways for functionalization.

Functionalization of the Amino Group: The primary amine is a versatile functional group that can undergo a variety of transformations. Standard organic reactions such as acylation (to form amides), alkylation, and arylation (e.g., through Buchwald-Hartwig coupling) can be applied. In the context of related compounds, such as 4-(alkenyl)-5-aminopyrazoles, the amino group plays a key role in vinylogous addition reactions, highlighting its capacity to influence reactivity at other parts of the molecule.

Functionalization of the Carboxylic Acid Group: The carboxylic acid moiety is readily converted into other functional groups. Esterification, by reaction with various alcohols under acidic conditions, and amidation, by reaction with amines typically using a coupling agent, are the most common transformations. For example, 3,4,5-trifluorobenzoic acid is utilized as a building block for creating dibenzoate esters, which have been investigated as potential anticancer drugs. ossila.com This demonstrates a direct application of carboxylic acid functionalization in a related polyfluorinated benzoic acid. ossila.com

Investigation of Positional Isomers of Amino-trifluorobenzoic Acids

The specific arrangement of the amino and fluorine substituents on the benzoic acid ring significantly influences the compound's physical and chemical properties. Comparing this compound with its positional isomers is crucial for understanding these effects. Key isomers include other trifluorobenzoic acids and their amino derivatives.

The synthesis of these isomers can be challenging. For example, 2,4,5-trifluorobenzoic acid has been prepared via the decarboxylation of 3,4,6-trifluorophthalic anhydride. google.com Another route to this isomer involves the cyanation of 2,4,5-trifluorobromobenzene followed by hydrolysis. google.com The properties of these isomers, such as melting points, vary significantly due to differences in crystal packing and intermolecular interactions dictated by the substituent positions.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |

|---|---|---|---|---|

| 2,3,4-Trifluorobenzoic acid | 61079-72-9 | C7H3F3O2 | 176.09 | 140-142 sigmaaldrich.comsigmaaldrich.com |

| 2,4,5-Trifluorobenzoic acid | 446-17-3 | C7H3F3O2 | 176.09 | 95-100 |

| 3,4,5-Trifluorobenzoic acid | 121602-93-5 | C7H3F3O2 | 176.09 | 97-99 sigmaaldrich.com |

| 3-Amino-2,4,5-trifluorobenzoic acid | 119385-80-7 | C7H4F3NO2 | 191.11 | 133-136 chemsrc.com |

| 2-Amino-3-fluorobenzoic acid | 4389-57-3 | C7H6FNO2 | 155.13 | 182-184 orgsyn.org |

This table presents a comparison of the physical properties of several positional isomers of trifluorobenzoic acid and related amino-fluoro-substituted benzoic acids.

Structure-Reactivity Relationship Studies in Related Fluorinated Benzoic Acids

Structure-activity relationship (SAR) studies are essential for understanding how a molecule's chemical structure influences its reactivity and biological activity. For fluorinated benzoic acids, these relationships are particularly pronounced.

The presence and position of fluorine atoms, which are highly electronegative, have a profound impact on the acidity of the carboxylic acid group. The electron-withdrawing nature of fluorine stabilizes the carboxylate anion, thereby increasing the acidity of the benzoic acid. In 3,4,5-trifluorobenzoic acid, the fluorine atoms enhance acidity and facilitate processes like C-H activation without introducing steric hindrance at the ortho positions. ossila.com

In broader SAR studies of benzoic acid derivatives, the position of substituents is a key determinant of bioactivity. For example, moving a methyl group from the ortho to the meta position on a benzoic acid derivative was found to increase its predicted bioactivity. icm.edu.pl Similarly, for retinoids based on a diphenylamine-benzoic acid scaffold, modifications to the benzoic acid portion, such as converting it to a cinnamic or phenylpropionic acid, resulted in compounds with varying activities, including agonists and antagonists. nih.gov These studies underscore the principle that even subtle changes in the molecular structure, such as the location of a substituent, can lead to significant differences in chemical reactivity and biological function.

Applications As a Synthetic Building Block

Utilization in the Construction of Complex Organic Molecules

The strategic placement of reactive functional groups and fluorine atoms on the benzene (B151609) ring of 5-Amino-2,3,4-trifluorobenzoic acid allows for its participation in a range of chemical transformations. The amino group can undergo diazotization, enabling its conversion to a variety of other substituents, while the carboxylic acid provides a handle for amide bond formation and other modifications. The fluorine atoms influence the reactivity of the aromatic ring and can impart unique physicochemical properties to the final molecules, such as increased metabolic stability and altered lipophilicity, which are highly desirable in drug design. nih.govresearchgate.net

One of the primary documented uses of this compound is as a key intermediate in the synthesis of other substituted benzoic acids. Through a sequence of reactions, this compound can be transformed into more complex scaffolds, demonstrating its utility as a foundational element in multi-step synthetic pathways.

Role in the Synthesis of Potential Drug Precursors

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties. nih.gov this compound, as a readily available fluorinated building block, plays a significant role in the synthesis of precursors for various medicinally relevant compounds.

Intermediacy in Quinolone Carboxylic Acid Synthesis

Quinolone and fluoroquinolone carboxylic acids are an important class of synthetic antibacterial agents. researchgate.net The synthesis of certain quinolone derivatives relies on the availability of appropriately substituted benzoic acid precursors. Research has demonstrated that this compound is a direct precursor to 5-Chloro-2,3,4-trifluorobenzoic acid, a key intermediate for preparing quinolone-3-carboxylic acid derivatives. smolecule.com

The synthetic route involves the selective reduction of a nitrated precursor to yield this compound. smolecule.com This amino acid is then converted via a diazotization reaction followed by chlorination to furnish the desired 5-Chloro-2,3,4-trifluorobenzoic acid. smolecule.com This transformation highlights the importance of the amino group as a synthetic handle for introducing other functionalities.

Building Block for Other Halogenated Benzoic Acid-Derived Medicaments

The synthetic pathway that converts this compound to its 5-chloro counterpart is a clear illustration of its utility in creating other halogenated benzoic acid derivatives. smolecule.com These resulting compounds are valuable intermediates in their own right for the synthesis of various pharmaceuticals. The ability to selectively replace the amino group with a halogen, such as chlorine, opens up avenues for further chemical modifications and the construction of a diverse range of potential drug candidates. nih.govsmolecule.com The presence of multiple fluorine atoms on the benzene ring is a key feature that is carried through the synthetic steps, ultimately influencing the biological activity and pharmacokinetic profile of the final medicaments. nih.gov

Precursor for Advanced Pharmaceutical Scaffolds

Pharmaceutical scaffolds are core structures upon which a variety of substituents can be placed to create a library of compounds for drug discovery. Fluorinated compounds are often sought after for the construction of novel and effective pharmaceutical scaffolds due to the unique properties conferred by fluorine atoms. nih.gov While direct and extensive examples of advanced pharmaceutical scaffolds built from this compound are not widely reported in publicly available literature, its role as a precursor to other functionalized building blocks suggests its potential in this area. The dual functionality of the amino and carboxylic acid groups, combined with the trifluorinated ring, provides a platform for the development of complex heterocyclic systems and other scaffolds of medicinal interest.

Incorporation into Materials Science Applications

The unique electronic properties and stability of the carbon-fluorine bond make fluorinated organic compounds attractive for applications in materials science, including the development of liquid crystals and advanced polymers.

Development of Fluorinated Biphenyl Systems

Fluorinated biphenyls are a class of compounds that have found applications in the development of liquid crystal displays and other advanced materials. The synthesis of these systems often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. While direct examples of the use of this compound in the synthesis of fluorinated biphenyls are not prominently documented, its derivatives could potentially be utilized in such reactions. For instance, the amino group could be converted to a halide or a boronic acid derivative, which are common coupling partners in Suzuki-Miyaura reactions. This would allow for the incorporation of the trifluorinated phenyl ring into a biphenyl structure, thereby influencing the material's properties.

Potential in Polyfluoroaryl Oxazoline (B21484) Compound Synthesis

This compound serves as a valuable precursor in the synthesis of more complex molecules, including polyfluoroaryl oxazoline compounds. The parent compound, 2,3,4-trifluorobenzoic acid, is recognized for its use in preparing these oxazolines homesunshinepharma.com. The introduction of an amino group at the 5-position provides a reactive site for further chemical modifications, enhancing its versatility as a building block. This functional group can be diazotized and substituted or can participate in condensation reactions, allowing for the construction of diverse oxazoline structures. The trifluorinated aromatic ring is a key feature, imparting specific electronic and physical properties to the final compounds, which is often desirable in materials science and medicinal chemistry.

Role in Self-Assembled Monolayers and Surface Functionalization

The unique molecular structure of this compound makes it a prime candidate for the formation of self-assembled monolayers (SAMs) and for surface functionalization. Self-assembly is a process where molecules spontaneously organize into ordered structures through noncovalent interactions such as hydrogen bonds, π–π stacking, and electrostatic forces beilstein-journals.org. Aromatic amino acids, in particular, are known to form a variety of well-ordered nanostructures, including fibers and nanotubes nih.gov.

This compound possesses all the necessary components for forming stable SAMs:

A Carboxylic Acid Group: This group can act as an effective "anchor" or "head group," binding to various metal oxide or hydroxylated surfaces.

An Amino Group: The amino group provides an additional site for hydrogen bonding, contributing to the stability and ordering of the monolayer.

A Trifluorinated Phenyl Ring: This aromatic ring system facilitates intermolecular π–π stacking interactions, further promoting an ordered molecular arrangement. The fluorine atoms also significantly alter the surface energy, typically creating a hydrophobic or lipophobic interface.

By depositing this compound onto a substrate, a functionalized surface with tailored properties, such as controlled wettability and chemical reactivity, can be achieved.

Application in Agrochemical Intermediate Synthesis

Fluorinated aromatic compounds are crucial building blocks in the agrochemical industry due to their ability to enhance the biological activity and metabolic stability of active ingredients. 2,3,4-Trifluorobenzoic acid is known to be a building block in the synthesis of agrochemicals guidechem.com. The derivative, this compound, functions as a key intermediate in this field.

While direct synthesis pathways for specific commercial agrochemicals from this exact molecule are proprietary, the utility of similar structures is well-documented. For instance, 5-amino-2-chloro-4-fluorobenzoic acid is a known intermediate in the synthesis of potent herbicides like Saflufenacil smolecule.com. The presence of the trifluorinated ring combined with the reactive amino group makes this compound a valuable precursor for developing new, effective, and selective crop protection agents.

Structural Elucidation and Spectroscopic Analysis Techniques

Vibrational Spectroscopy Methodologies

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy is a powerful tool for identifying the characteristic vibrational modes of the functional groups present in 5-Amino-2,3,4-trifluorobenzoic acid. The analysis of the FTIR spectrum allows for the identification of key stretching and bending vibrations associated with the amine (NH₂), carboxylic acid (COOH), and carbon-fluorine (C-F) bonds, as well as the aromatic ring.

The spectrum is expected to exhibit distinct absorption bands corresponding to:

N-H stretching vibrations of the primary amine group, typically appearing in the region of 3400-3200 cm⁻¹. These often manifest as two distinct bands for the symmetric and asymmetric stretches.

O-H stretching vibration of the carboxylic acid group, which is usually a broad band in the 3300-2500 cm⁻¹ region due to hydrogen bonding.

C=O stretching vibration of the carbonyl group in the carboxylic acid, a strong and sharp peak typically found around 1700-1680 cm⁻¹.

N-H bending vibrations of the amine group, generally observed in the 1650-1580 cm⁻¹ range.

C=C stretching vibrations within the aromatic ring, which give rise to several bands in the 1600-1450 cm⁻¹ region.

C-F stretching vibrations , which are characteristically strong and appear in the 1350-1100 cm⁻¹ region. The presence of multiple fluorine atoms would likely result in a complex pattern of absorptions in this area.

O-H bending and C-O stretching vibrations of the carboxylic acid group, contributing to signals in the 1440-1395 cm⁻¹ and 1320-1210 cm⁻¹ ranges, respectively.

Interactive Data Table: Expected FTIR Peaks for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity |

| N-H Asymmetric & Symmetric Stretch | 3400-3200 | Medium |

| O-H Stretch (Carboxylic Acid) | 3300-2500 | Broad, Strong |

| C=O Stretch (Carboxylic Acid) | 1700-1680 | Strong, Sharp |

| N-H Bend | 1650-1580 | Medium to Strong |

| C=C Aromatic Stretch | 1600-1450 | Medium to Weak |

| C-F Stretch | 1350-1100 | Strong |

| O-H Bend (Carboxylic Acid) | 1440-1395 | Medium |

| C-O Stretch (Carboxylic Acid) | 1320-1210 | Medium |

Raman Spectroscopy Investigations

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be instrumental in characterizing the vibrations of the aromatic ring and the C-F bonds.

Key expected Raman signals would include:

Symmetric C-F stretching vibrations , which may be more prominent in the Raman spectrum than in the FTIR.

Aromatic ring breathing modes , which are often strong and characteristic in Raman spectra.

C=O stretching vibration , which is also observable in Raman, though typically weaker than in FTIR.

Detailed experimental Raman spectra for the specific title compound are not available in the reviewed literature. However, research on related molecules such as 2-amino-4,5-difluorobenzoic acid and various aminobenzoic acid isomers demonstrates the utility of this technique in vibrational analysis. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectroscopy are all essential.

Proton Nuclear Magnetic Resonance (¹H NMR) Studies

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, the following proton signals are expected:

Aromatic Proton: A single signal for the proton at the C6 position of the benzene (B151609) ring. Its chemical shift would be influenced by the neighboring amino and fluorine substituents. The signal would likely appear as a multiplet due to coupling with the adjacent fluorine atoms.

Amine Protons: A broad signal corresponding to the two protons of the amino group. The chemical shift of this signal can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

Carboxylic Acid Proton: A very broad singlet for the acidic proton of the carboxylic acid group, typically found at a high chemical shift (downfield). This signal is also highly dependent on the experimental conditions.

While specific ¹H NMR data for this compound is not present in the searched literature, data for related aminobenzoic acids can provide a reference point for the expected chemical shifts. rsc.org

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| Aromatic H (C6-H) | 6.5 - 7.5 | Multiplet | J(H,F) |

| Amine H (NH₂) | Variable (broad) | Singlet | - |

| Carboxylic Acid H (COOH) | >10 (broad) | Singlet | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. For this compound, seven distinct carbon signals are expected in the proton-decoupled ¹³C NMR spectrum.

The chemical shifts of these carbons would be significantly influenced by the attached functional groups:

Carboxyl Carbon (C=O): This signal would appear at the most downfield position, typically in the range of 165-175 ppm.

Aromatic Carbons: The six carbons of the benzene ring will have distinct chemical shifts. The carbons directly bonded to fluorine (C2, C3, C4) will show large C-F coupling constants. The carbon attached to the amino group (C5) and the carboxylic acid group (C1) will also have characteristic chemical shifts. The carbon bearing a hydrogen (C6) will also be identifiable.

Again, the absence of specific experimental data for the title compound in the searched literature prevents the presentation of precise chemical shifts and coupling constants. However, data for other fluorinated and aminated benzoic acids can serve as a guide. rsc.orgrsc.org

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Applications

¹⁹F NMR is a highly sensitive technique that is indispensable for the characterization of organofluorine compounds. For this compound, the ¹⁹F NMR spectrum would provide crucial information about the electronic environment of each of the three fluorine atoms.

The spectrum is expected to show three distinct signals, one for each fluorine atom at positions 2, 3, and 4. The chemical shifts of these signals, as well as the coupling constants between them (J(F,F)) and with the aromatic proton (J(H,F)), would be highly informative for confirming the substitution pattern on the aromatic ring.

Although specific ¹⁹F NMR data for this compound was not found, the general principles of ¹⁹F NMR and data from other fluorinated aromatic compounds indicate that the signals would likely appear in the typical range for aryl fluorides, and their coupling patterns would be key to their assignment.

Mass Spectrometry Techniques for Molecular Characterization

Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the structure of this compound through fragmentation analysis. While a specific, publicly available mass spectrum for this exact compound is not prevalent in the searched literature, the expected fragmentation patterns can be inferred from the behavior of its constituent functional groups—a carboxylic acid and an aromatic amine—and by examining closely related molecules.

Electron ionization (EI) mass spectrometry of aromatic carboxylic acids typically shows a prominent molecular ion peak (M+). libretexts.org Common fragmentation pathways include the loss of a hydroxyl radical (M-17) and the loss of the entire carboxyl group (M-45). libretexts.org For aromatic amines, the molecular ion peak is generally strong and, due to the nitrogen rule, will have an odd nominal mass if it contains a single nitrogen atom. libretexts.org

The mass spectrum of the closely related compound, 2,3,4-trifluorobenzoic acid, provides insight into the fragmentation of the trifluorinated aromatic ring. The NIST WebBook entry for this molecule shows its mass spectrum, which can be used to predict the behavior of the shared structural components. nist.gov

Expected fragmentation patterns for this compound would likely involve an initial molecular ion peak at m/z 191. Subsequent fragmentation could involve the loss of a hydroxyl group (-OH, 17 amu), water (H₂O, 18 amu), carbon monoxide (-CO, 28 amu), or the carboxyl group (-COOH, 45 amu). The presence of the amino group introduces other potential fragmentation pathways, such as the loss of HCN (27 amu). High-resolution mass spectrometry (HRMS) would be crucial for determining the exact elemental composition of the parent ion and its fragments, distinguishing it from other isomers like 2-Amino-3,4,5-trifluorobenzoic acid which has the same molecular formula (C₇H₄F₃NO₂). chemscene.com

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Proposed Structure/Loss | m/z (Expected) |

| [M]+ | Molecular Ion | 191 |

| [M-OH]+ | Loss of hydroxyl radical | 174 |

| [M-H₂O]+ | Loss of water | 173 |

| [M-CO]+ | Loss of carbon monoxide | 163 |

| [M-COOH]+ | Loss of carboxyl group | 146 |

| [M-HCN]+ | Loss of hydrogen cyanide | 164 |

This table is predictive and based on general fragmentation patterns of related functional groups.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure and the arrangement of molecules within a crystal lattice. While a specific crystal structure determination for this compound is not available in the reviewed literature, analysis of a closely related isomer, 2,4,6-trifluorobenzoic acid, offers significant insights into the likely solid-state conformation and intermolecular interactions. iucr.org

The analysis of 2,4,6-trifluorobenzoic acid reveals key structural features that are likely to be conserved in this compound. In the crystal structure of 2,4,6-trifluorobenzoic acid, the carboxylic acid group is not coplanar with the aromatic ring, exhibiting a notable torsion angle. iucr.org A similar non-planar conformation would be expected for this compound, influenced by the electronic effects of the fluorine and amino substituents on the benzene ring.

The C-C-C bond angles within the aromatic ring of 2,4,6-trifluorobenzoic acid are distorted from the ideal 120° for sp² hybridized carbons, particularly at the carbons bonded to fluorine atoms, where the angles are larger. iucr.org This distortion is a common feature in fluorinated benzene derivatives. The introduction of an amino group in this compound would further influence the electronic distribution and geometry of the aromatic ring.

The crystal structure of 2,4,6-trifluorobenzoic acid is dominated by a robust hydrogen-bonding motif. iucr.org The carboxylic acid groups of two molecules form a centrosymmetric dimer through strong O-H···O hydrogen bonds. iucr.org This R²₂(8) graph set notation is a classic and highly stable arrangement for carboxylic acids in the solid state. It is highly probable that this compound would exhibit the same primary hydrogen bonding interaction, forming similar dimeric units.

Furthermore, in 2,4,6-trifluorobenzoic acid, these dimers are interconnected into infinite one-dimensional strands through F···O interactions. iucr.org The presence of three fluorine atoms in this compound makes similar halogen bonding or other weak intermolecular interactions a strong possibility.

Table 2: Crystallographic Data for the Related Compound 2,4,6-Trifluorobenzoic acid

| Parameter | Value |

| Chemical Formula | C₇H₃F₃O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.2769 (3) |

| b (Å) | 13.7998 (6) |

| c (Å) | 7.3097 (3) |

| β (°) | 115.041 (2) |

| Volume (ų) | 665.04 (5) |

| Z | 4 |

| Data sourced from Betz, R., & Gerber, T. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(2), o539. iucr.org |

Theoretical and Computational Investigations

Quantum Chemical Studies on Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule.

Density Functional Theory (DFT) Calculations and Basis Set Selection

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems. The selection of a functional and a basis set is critical for obtaining accurate results. For a molecule like 5-Amino-2,3,4-trifluorobenzoic acid, a common approach would involve the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This is often paired with a Pople-style basis set, such as 6-311++G(d,p), which provides a good balance between accuracy and computational cost for organic molecules containing heteroatoms and diffuse functions to describe anions and weak interactions. researchgate.netmdpi.com The optimized molecular geometry (bond lengths, bond angles, and dihedral angles) would be the primary output of such calculations.

Ab Initio Methods for Electronic Property Prediction

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without the use of empirical parameters. researchgate.net While computationally more demanding than DFT, they can offer a higher level of theory for predicting electronic properties. researchgate.net For instance, MP2 calculations could be employed to obtain a more accurate description of electron correlation effects, which are important for determining the molecule's stability and intermolecular interactions. researchgate.net These methods are valuable for validating the results obtained from DFT calculations. researchgate.net

Vibrational Frequency Calculations and Spectroscopic Correlations

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies using DFT, one can assign the observed spectral bands to specific vibrational modes of the molecule, such as C-F stretches, N-H stretches of the amino group, and C=O stretches of the carboxylic acid group. mdpi.comnih.gov A scaling factor is often applied to the calculated frequencies to account for anharmonicity and the limitations of the theoretical method, allowing for a more accurate comparison with experimental data. mdpi.com

Below is a hypothetical table of selected calculated vibrational frequencies for this compound, based on typical ranges for similar functional groups.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Expected Experimental Range (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | ~3500 | 3400-3600 |

| N-H Asymmetric Stretch | ~3450 | 3400-3500 |

| N-H Symmetric Stretch | ~3350 | 3300-3400 |

| C=O Stretch (Carboxylic Acid) | ~1720 | 1700-1750 |

| C-F Stretch | ~1200-1300 | 1100-1400 |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in determining a molecule's chemical reactivity and electronic properties. youtube.comwikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.net The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net For this compound, the HOMO is expected to be localized primarily on the amino group and the benzene (B151609) ring, while the LUMO would likely be centered on the carboxylic acid group and the fluorinated ring.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. In an MEP map of this compound, the regions of negative potential (typically colored red) would be expected around the oxygen atoms of the carboxylic acid and the nitrogen atom of the amino group, indicating their susceptibility to electrophilic attack. Regions of positive potential (blue) would likely be found around the hydrogen atoms of the amino and carboxylic acid groups.

Computational Insights into Reactivity and Reaction Pathways

Computational methods can be used to model reaction mechanisms and predict the feasibility of chemical transformations. By calculating the energies of reactants, transition states, and products, it is possible to determine the activation energies and reaction enthalpies for various pathways. For this compound, this could include studying its behavior in esterification reactions, amide bond formation, or electrophilic aromatic substitution, providing valuable insights for synthetic chemists.

Quantitative Structure-Reactivity/Property Relationship (QSPR) Studies for Benzoic Acid Compounds

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies used to predict the physicochemical properties and biological activities of chemical compounds based on their molecular structures. These models establish a mathematical relationship between the property of interest and a set of numerical values, known as molecular descriptors, that characterize the compound's structure. For benzoic acid and its derivatives, including this compound, QSPR/QSAR models are valuable tools for predicting a range of characteristics, from acidity and toxicity to metabolic fate, without the need for extensive experimental measurements.

The fundamental principle of QSPR/QSAR is that the structural features of a molecule determine its properties. By quantifying these structural features using descriptors, it is possible to build predictive models. These descriptors can be categorized into several types:

Constitutional descriptors: These reflect the basic molecular composition and connectivity, such as molecular weight and atom counts.

Topological descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching.

Geometrical descriptors: These are calculated from the 3D coordinates of the atoms and provide information about the molecule's spatial arrangement.

Quantum-chemical descriptors: These are obtained from quantum mechanical calculations and describe the electronic properties of the molecule, such as orbital energies (e.g., HOMO and LUMO), partial atomic charges, and dipole moments.

Once a set of descriptors is calculated for a series of compounds with known experimental property values, statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to build the QSPR/QSAR model.

Predicting Acidity (pKa)

A significant area of QSPR research for benzoic acids has been the prediction of their acid dissociation constant (pKa). The acidity of a substituted benzoic acid is influenced by the electronic effects of the substituents on the benzene ring. Electron-withdrawing groups generally increase acidity (lower pKa), while electron-donating groups decrease it.

A study on a set of 16 substituted benzoic acids utilized density functional theory (DFT) calculations to find correlations between various quantum chemical parameters and experimental pKa values. psu.edu The study demonstrated that parameters such as the Löwdin charge on the carboxylic acid group and the energy difference between the acid and its conjugate base showed excellent correlation with the experimental pKa. psu.edu Such models can be used to estimate the pKa of a compound like this compound based on its calculated descriptors.

Predicting Toxicity

QSPR/QSAR models have also been developed to predict the toxicity of substituted benzoic acids to various organisms. A study investigating the toxicity of benzoic acids to Vibrio fischeri, Daphnia magna, and carp (B13450389) found that toxicity generally decreased in the order of bromo > chloro > fluoro ≈ aminobenzoic acids. nih.gov The prediction of toxicity was significantly improved by using a combination of descriptors, such as the octanol-water partition coefficient (log P) and pKa, or log P and the energy of the lowest unoccupied molecular orbital (ELUMO). nih.gov

The following table illustrates the kind of data used in such a QSAR study, showing the experimental toxicity of various substituted benzoic acids to Daphnia magna.

| Compound | Substituent | Experimental -log LC50 (mol/L) |

| Benzoic acid | H | 3.34 |

| 2-Fluorobenzoic acid | 2-F | 3.39 |

| 3-Fluorobenzoic acid | 3-F | 3.45 |

| 4-Fluorobenzoic acid | 4-F | 3.51 |

| 2-Aminobenzoic acid | 2-NH2 | 3.11 |

| 3-Aminobenzoic acid | 3-NH2 | 3.01 |

| 4-Aminobenzoic acid | 4-NH2 | 3.00 |

| 2-Chlorobenzoic acid | 2-Cl | 3.66 |

| 3-Chlorobenzoic acid | 3-Cl | 3.79 |

| 4-Chlorobenzoic acid | 4-Cl | 3.85 |

| 2-Bromobenzoic acid | 2-Br | 3.74 |

| 3-Bromobenzoic acid | 3-Br | 3.91 |

| 4-Bromobenzoic acid | 4-Br | 4.00 |

Data sourced from a study on the toxicity of benzoic acids. nih.gov

Predicting Metabolic Fate

The metabolic fate of substituted benzoic acids has also been a subject of QSPR studies. An investigation into the metabolism of a series of substituted benzoic acids in rats used computed molecular properties to predict whether the primary metabolic pathway would be glucuronidation or glycine (B1666218) conjugation. nih.gov The study successfully classified the compounds based on their physicochemical properties, demonstrating the potential of QSPR to predict metabolic outcomes.

The table below presents a selection of compounds from this study and their observed primary metabolic fate.

| Compound | Primary Metabolic Fate |

| Benzoic acid | Glycine Conjugation |

| 2-Fluorobenzoic acid | Glycine Conjugation |

| 3-Fluorobenzoic acid | Glycine Conjugation |

| 4-Fluorobenzoic acid | Glycine Conjugation |

| 4-Aminobenzoic acid | Glycine Conjugation |

| 2-(Trifluoromethyl)benzoic acid | Glucuronidation |

| 3-(Trifluoromethyl)benzoic acid | Glycine Conjugation |

| 4-(Trifluoromethyl)benzoic acid | Glucuronidation |

| 2-Fluoro-4-(trifluoromethyl)benzoic acid | Glucuronidation |

| 4-Fluoro-2-(trifluoromethyl)benzoic acid | Glucuronidation |

Data adapted from a study on the quantitative structure-metabolism relationships for substituted benzoic acids. nih.gov

Based on these findings, a QSPR model could predict the likely metabolic pathway for this compound by calculating its molecular descriptors and comparing them to the established model. The presence of both an amino group and multiple fluoro substituents would make such a prediction a valuable test of the model's robustness.

Predicting Protein Binding

The binding affinity of drugs and other small molecules to plasma proteins, such as serum albumin, is a critical factor in their distribution and availability in the body. QSAR models have been developed to predict the binding constants of substituted benzoic acids to bovine serum albumin. One such study found that the binding constants for meta- and para-substituted acids correlated well with the Hammett constants of the substituents. mdpi.com Furthermore, QSAR models using theoretical molecular descriptors were able to satisfactorily describe the binding affinities for a broader set of substituted benzoic acids. mdpi.com

The following table provides examples of binding constants for various substituted benzoic acids with bovine serum albumin.

| Compound | Substituent | log K |

| Benzoic acid | H | 4.63 |

| 2-Fluorobenzoic acid | 2-F | 4.70 |

| 3-Fluorobenzoic acid | 3-F | 4.75 |

| 4-Fluorobenzoic acid | 4-F | 4.68 |

| 2-Aminobenzoic acid | 2-NH2 | 5.25 |

| 3-Aminobenzoic acid | 3-NH2 | 4.67 |

| 4-Aminobenzoic acid | 4-NH2 | 4.31 |

| 2-Chlorobenzoic acid | 2-Cl | 5.06 |

| 3-Chlorobenzoic acid | 3-Cl | 5.08 |

| 4-Chlorobenzoic acid | 4-Cl | 5.12 |

| 2-Methylbenzoic acid | 2-CH3 | 5.01 |

| 3-Methylbenzoic acid | 3-CH3 | 4.97 |

| 4-Methylbenzoic acid | 4-CH3 | 4.95 |

Data sourced from a study on the binding constants of substituted benzoic acids with bovine serum albumin. mdpi.com

For this compound, a QSPR/QSAR approach would involve calculating a range of molecular descriptors and inputting them into established models to predict its pKa, toxicity, metabolic fate, and protein binding affinity. These predictions provide valuable insights early in the research and development process, helping to guide further experimental investigation.

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Routes and Catalytic Approaches

The development of efficient and scalable synthetic routes is paramount for the widespread availability and application of 5-Amino-2,3,4-trifluorobenzoic acid. Future research will likely focus on moving beyond classical multi-step procedures to more elegant and atom-economical catalytic methods.

One promising area of exploration is the late-stage functionalization of polyfluorinated benzoic acids. mathnet.ru Methodologies involving transition-metal-catalyzed C-H activation could offer a direct approach to introduce the amino group onto a 2,3,4-trifluorobenzoic acid precursor. rsc.org Research into catalysts that can selectively activate the C-H bond at the 5-position in the presence of highly activated C-F bonds would be a significant advancement. researchgate.net

Furthermore, novel catalytic amination reactions are a key area of interest. This could involve the development of new catalyst systems, potentially based on copper or palladium, that can facilitate the amination of polyfluoroarenes under milder conditions and with greater functional group tolerance. nih.gov The exploration of flow chemistry for the synthesis of related compounds, such as 2-aryl-1,2,3-triazoles, suggests that continuous-flow processes could be adapted for the synthesis of this compound, offering advantages in terms of safety, scalability, and precise reaction control. nih.gov

Alternative synthetic strategies that could be investigated include variations of the Strecker and Gabriel syntheses, which are established methods for producing amino acids. libretexts.orgyoutube.comyoutube.com Adapting these methods to fluorinated substrates could provide reliable, albeit potentially less direct, routes to the target compound.

Advanced Functionalization Strategies for Complex Molecular Architectures

The inherent reactivity of the amino and carboxylic acid groups, combined with the influence of the fluorine substituents, makes this compound a versatile scaffold for the construction of more complex molecules.

Future research will likely focus on leveraging the directing effects of the existing functional groups to achieve site-selective modifications of the aromatic ring. For instance, the amino group can direct electrophilic aromatic substitution, while the carboxylic acid can be a handle for various coupling reactions. The interplay between these groups and the fluorine atoms will be a rich area for synthetic exploration.

Transition-metal-mediated C-F bond activation presents a powerful tool for the selective functionalization of polyfluorinated aromatics. researchgate.netresearchgate.net While challenging due to the high bond strength of C-F bonds, the development of catalytic systems capable of selectively cleaving one C-F bond in the presence of others would open up new avenues for introducing a wide range of substituents. researchgate.net This could lead to the synthesis of novel derivatives with tailored electronic and steric properties.

The development of cascade reactions, where multiple bond-forming events occur in a single synthetic operation, will also be a key area. For example, a reaction could be designed where the amino or carboxylic acid group participates in an initial transformation that then triggers a subsequent cyclization or functionalization event at another position on the ring. acs.org

Expansion of Building Block Applications in Interdisciplinary Fields

The unique properties imparted by the fluorine atoms, such as increased metabolic stability and altered lipophilicity, make fluorinated compounds highly valuable in medicinal chemistry and materials science. nih.govmdpi.com this compound is a prime candidate for use as a key building block in these and other interdisciplinary fields.

In medicinal chemistry , this compound could serve as a precursor for the synthesis of novel drug candidates. The fluorinated benzoic acid motif is found in a number of pharmaceuticals. rsc.org The presence of the amino group provides a convenient handle for elaboration into more complex structures, such as amides and sulfonamides, which are common pharmacophores. The fluorine atoms can enhance binding affinity to target proteins and improve pharmacokinetic properties. nih.govemerginginvestigators.org Future research could involve the incorporation of this building block into scaffolds targeting a wide range of diseases, from infectious diseases to cancer. nih.govnih.gov

In materials science , fluorinated aromatic compounds are utilized in the development of organic light-emitting diodes (OLEDs), liquid crystals, and polymers with enhanced thermal and chemical stability. nih.govmdpi.com The specific substitution pattern of this compound could lead to materials with unique electronic and photophysical properties. For example, it could be used to synthesize novel fluorinated polyurethanes or other polymers with tailored properties such as low surface energy and improved durability. mdpi.com Its ability to participate in hydrogen bonding through both the amino and carboxylic acid groups could also be exploited for the design of self-assembling materials and supramolecular architectures.

In agrochemicals , fluorinated compounds often exhibit enhanced biological activity. rsc.org This building block could be used to develop new herbicides, fungicides, or insecticides with improved efficacy and environmental profiles.

Continued Development of Advanced Characterization and Computational Methods

To fully understand and exploit the potential of this compound, continued advancements in analytical and computational techniques are essential.

Advanced Characterization: Detailed spectroscopic analysis using techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy will continue to be crucial for confirming the structure and purity of the compound and its derivatives. nih.govresearchgate.nettandfonline.comresearchgate.net Solid-state characterization using single-crystal X-ray diffraction will provide precise information on the molecular geometry and intermolecular interactions, which is vital for understanding its properties in the solid state and for designing crystal engineering strategies. nih.gov

Computational Methods: Density Functional Theory (DFT) and other computational chemistry methods will play an increasingly important role in predicting the properties and reactivity of this compound. emerginginvestigators.orgnih.govscielo.org.za These methods can be used to:

Predict the most stable conformations of the molecule. nih.gov

Calculate spectroscopic properties to aid in the interpretation of experimental data. nih.govtandfonline.com

Model reaction mechanisms to guide the development of new synthetic routes.

Predict electronic properties, such as the HOMO-LUMO gap and molecular electrostatic potential, to understand its reactivity and potential for use in electronic materials. nih.gov

Explore its interactions with biological targets to guide drug design efforts.

The synergy between experimental work and computational modeling will be critical for accelerating the discovery and development of new applications for this versatile fluorinated building block. rsc.org

Q & A

Basic Questions

Q. What synthetic routes are commonly employed for the preparation of 5-Amino-2,3,4-trifluorobenzoic acid, and what are the critical reaction parameters?

- Methodological Answer : Synthesis typically involves fluorination of a benzoic acid precursor via halogen exchange (e.g., using KF or CsF in polar aprotic solvents like DMF). Key steps include:

Amination : Introduction of the amino group via catalytic hydrogenation of a nitro precursor or nucleophilic substitution.

Fluorination : Sequential fluorination at positions 2, 3, and 4 using fluorinating agents like Selectfluor® or DAST.

Critical parameters: Reaction temperature (60–120°C), anhydrous conditions, and stoichiometric control to avoid over-fluorination. Post-synthesis purification via recrystallization (e.g., ethanol/water mixtures) is recommended .

Q. What analytical techniques are recommended for confirming the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identifies aromatic protons and amino groups.

- ¹⁹F NMR : Resolves distinct fluorine environments (δ -110 to -140 ppm for aromatic fluorines).

- ¹³C NMR : Confirms carboxylic acid and fluorinated carbons.

- Mass Spectrometry (MS) : High-resolution ESI-MS or EI-MS to verify molecular ion peaks (e.g., [M-H]⁻ at m/z 214.03).

- Infrared Spectroscopy (IR) : Bands for -COOH (~1700 cm⁻¹), -NH₂ (~3400 cm⁻¹), and C-F (~1200 cm⁻¹).

- X-ray Diffraction (XRD) : Single-crystal XRD for unambiguous structural confirmation. SHELX software is widely used for refinement .

Q. What are the key considerations for handling and storing this compound to ensure stability during experimental workflows?

- Methodological Answer :

- Storage : Under inert atmosphere (argon) at 2–8°C to prevent hydrolysis or oxidation.

- Handling : Use desiccants in reaction setups; avoid prolonged exposure to moisture or light.

- Stability Tests : Monitor via periodic HPLC analysis (C18 column, 0.1% TFA in H₂O/ACN mobile phase) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported reactivity data of this compound under varying solvent conditions?

- Methodological Answer :

- Systematic Solvent Screening : Test reactivity in aprotic (e.g., DMSO, THF) vs. protic (e.g., MeOH, H₂O) solvents.

- Computational Validation : Use Density Functional Theory (DFT) at the B3LYP/6-31+G* level to model solvent effects on reaction pathways. Compare with experimental kinetics data.

- Case Study : Evidence from fluorinated cyclohexene derivatives shows solvent polarity significantly impacts elimination vs. addition pathways .

Q. What strategies optimize the crystallization of this compound for X-ray diffraction studies, considering fluorine’s low electron density?

- Methodological Answer :

- Cocrystallization : Use heavy-atom derivatives (e.g., Ag⁺ or Pb²⁺ salts) to enhance diffraction contrast.

- Crystal Growth : Slow evaporation from DMSO/EtOH mixtures at 4°C.

- Refinement : SHELXL software for handling low electron density of fluorine atoms. Anisotropic displacement parameters improve model accuracy .

Q. How does the substitution pattern of fluorine atoms influence the electronic properties and intermolecular interactions of this compound in supramolecular assemblies?

- Methodological Answer :

- Electronic Effects : Fluorine’s electron-withdrawing nature increases acidity (pKa ~1.8 vs. ~4.2 for non-fluorinated analogues).

- Intermolecular Interactions :